

# Biophysical Properties of Flumorph in Aqueous Solutions: A Technical Guide

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## Compound of Interest

Compound Name: *Flumorph*

Cat. No.: *B1672888*

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This technical guide provides an in-depth analysis of the key biophysical properties of the fungicide **Flumorph** in aqueous environments. Designed for researchers, scientists, and professionals in drug and pesticide development, this document synthesizes available data on **Flumorph**'s solubility, partitioning behavior, and stability under various environmental conditions. Detailed experimental protocols, quantitative data summaries, and visual representations of degradation pathways and analytical workflows are presented to facilitate a comprehensive understanding of its aqueous behavior.

## Physicochemical and Biophysical Data

The behavior of **Flumorph** in an aqueous system is governed by several key physicochemical properties. These parameters are critical for predicting its environmental fate, transport, and potential for bioaccumulation.

### Water Solubility

**Flumorph** is characterized by its poor water solubility, a factor that influences its formulation and environmental mobility.<sup>[1]</sup> The presence of cyclodextrins, such as  $\beta$ -cyclodextrin ( $\beta$ -CD), has been shown to significantly enhance its solubility in water.<sup>[1]</sup>

Table 1: Solubility of **Flumorph** in Aqueous Solutions

Parameter	Value	Conditions	Source
Water Solubility	0.79 mM	Standard conditions	[1]
Water Solubility with 6 mM $\beta$ -CD	2.39 mM	Presence of $\beta$ -cyclodextrin	[1]

## Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. A Log P value of 2.2 indicates that **Flumorph** has a moderate affinity for fatty or non-polar environments compared to water, suggesting a potential for bioaccumulation.[2]

Table 2: Octanol-Water Partition Coefficient of **Flumorph**

Parameter	Value	Conditions	Source
Log P	2.2	pH 7, 20°C	[2]

## Stability in Aqueous Solutions

The stability of **Flumorph** in water is primarily influenced by its susceptibility to hydrolysis and photolysis. These degradation processes are crucial determinants of its persistence in aquatic ecosystems.

### Hydrolytic Stability

**Flumorph** is exceptionally stable to hydrolysis in aqueous buffer solutions across different pH values and in natural waters when kept in the dark.[3][4] Studies have shown no significant degradation under various dark conditions, indicating that hydrolysis is not a major dissipation pathway for this compound.[3][4]

Table 3: Hydrolytic Degradation of **Flumorph**

pH Range	Temperature	Half-life (DT <sub>50</sub> )	Source
Various	25 ± 2°C	Stable (No degradation observed)	[2][3][4]

## Photolytic Degradation

In contrast to its hydrolytic stability, **Flumorph** is susceptible to photodegradation. The rate of photolysis is significantly faster under UV light compared to natural sunlight.[3][5][6] The degradation process follows first-order kinetics.[3][5][6] During photolysis, the Z-isomer of **Flumorph** can convert to the E-isomer.[3][5] The presence of photosensitizers, such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and riboflavin, can accelerate the photolysis of **Flumorph** in natural sunlight.[3][5]

Table 4: Photodegradation of **Flumorph** in Aqueous Solutions

Light Source	Medium	Half-life (t <sub>1/2</sub> )	Notes	Source
UV Radiation	Distilled & Buffer Solutions	36.5 - 64.2 minutes	Rapid degradation observed.	[3][5][6]
Natural Sunlight	Distilled & Buffer Solutions	36.3 - 73.1 days	Slower degradation compared to UV.	[3][5][6]
Natural Sunlight	With H <sub>2</sub> O <sub>2</sub> or Riboflavin	0.048 - 18.34 days	Photosensitizers enhance degradation.	[3]

## Experimental Protocols and Methodologies

The determination of **Flumorph**'s biophysical properties and its quantification in environmental samples involve precise analytical techniques.

## Analysis of Flumorph Degradation

The kinetics of **Flumorph**'s photodecomposition are typically determined using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).[3][5] The identification of its photoproducts is carried out using HPLC coupled with Mass Spectrometry (MS), often with an electrospray ionization (ESI) source in positive mode.[3][5]

One major photoproduct identified under UV light is (E or Z)-3-(3, 4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-acrylamide.[3][5]

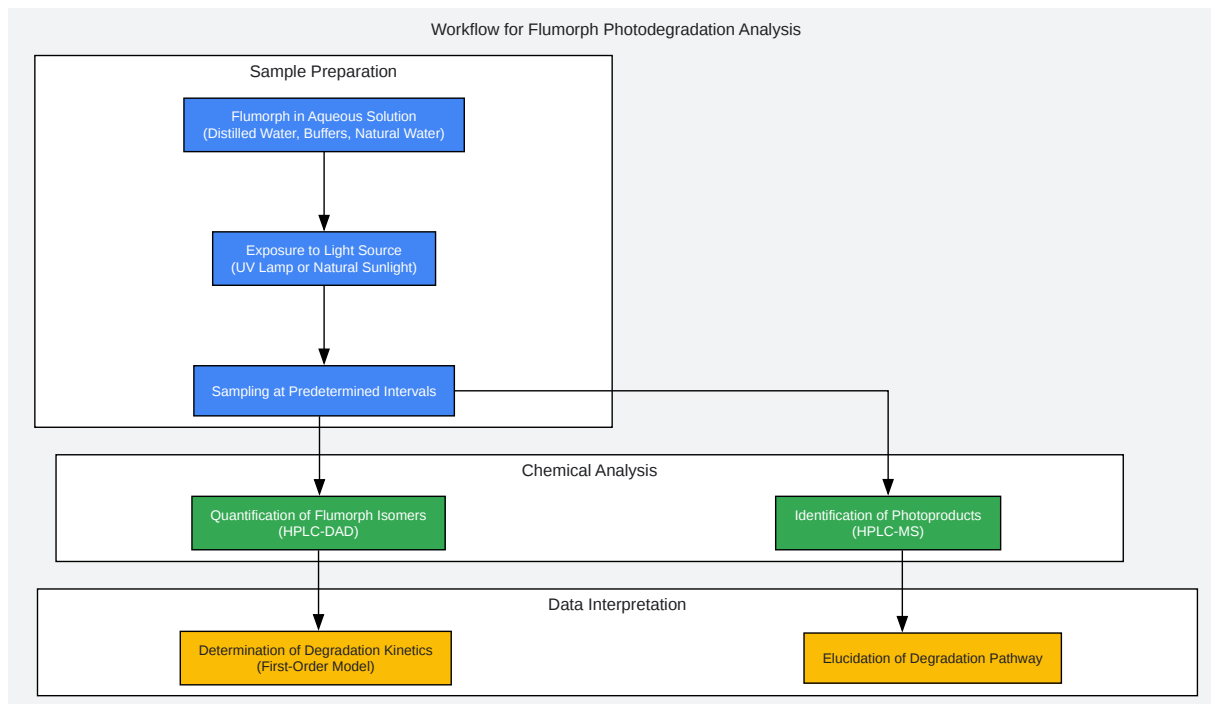
## Residue Analysis in Environmental Samples

A common workflow for determining **Flumorph** residues in samples like vegetables, soil, and water involves sample extraction followed by a cleanup step and subsequent chromatographic analysis.

- Extraction: Analytes are extracted from the sample matrix using solvents such as acetonitrile or ethyl acetate.[7][8]
- Cleanup: Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup to remove interfering substances.[7][8][9] Cartridges such as Oasis HLB, Primary Secondary Amine (PSA), or octadecylsilyl (C18) are employed for this purpose.[7][8][9]
- Quantification: The cleaned and concentrated extracts are analyzed by reversed-phase HPLC with UV detection or, for higher sensitivity and selectivity, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]

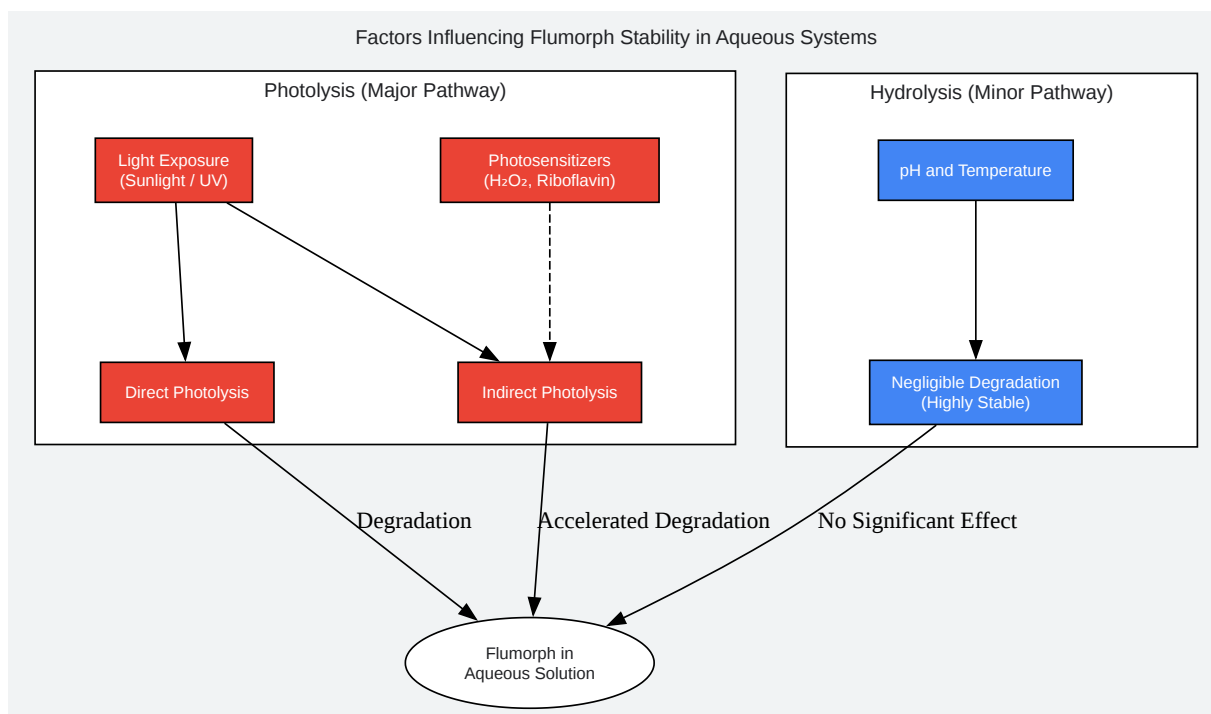
## Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes related to the study of **Flumorph** in aqueous solutions.



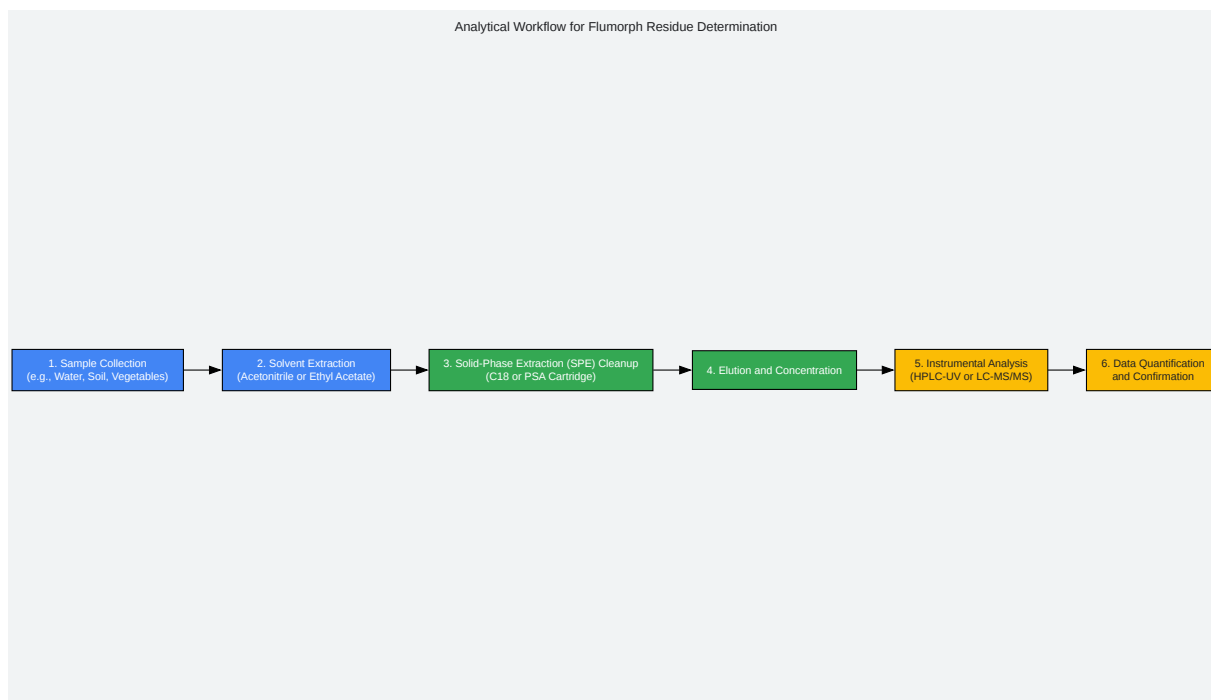
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Caption: Experimental workflow for **Flumorph** photodegradation studies.



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Caption: Factors affecting **Flumorph**'s stability in water.



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Caption: General workflow for **Flumorph** residue analysis.

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